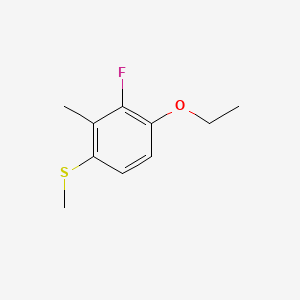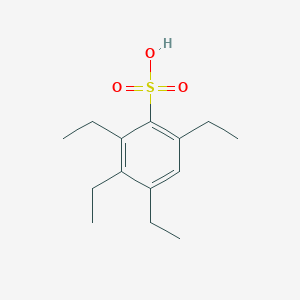
2,3,4,6-Tetraethylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetraethylbenzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of four ethyl groups attached to the benzene ring at positions 2, 3, 4, and 6, along with a sulfonic acid group (-SO3H) at one of the remaining positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetraethylbenzenesulfonic acid typically involves the sulfonation of tetraethylbenzene. The process can be carried out using concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:
C6H2(C2H5)4+H2SO4→C6H2(C2H5)4SO3H+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethyl groups may be converted to carboxylic acid groups under strong oxidizing conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonate group using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethyl groups or the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Tetraethylbenzenecarboxylic acid derivatives.
Reduction: Tetraethylbenzenesulfonate.
Substitution: Halogenated tetraethylbenzenesulfonic acid derivatives.
Applications De Recherche Scientifique
2,3,4,6-Tetraethylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in sulfonation reactions.
Biology: The compound can be used to study the effects of sulfonic acids on biological systems and their potential as antimicrobial agents.
Medicine: Research is being conducted on its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetraethylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
- Benzenesulfonic acid
- Toluene-4-sulfonic acid
- 2,4,6-Trinitrobenzenesulfonic acid
Comparison: 2,3,4,6-Tetraethylbenzenesulfonic acid is unique due to the presence of four ethyl groups, which significantly influence its chemical properties and reactivity. Compared to benzenesulfonic acid, it has higher hydrophobicity and different solubility characteristics. Toluene-4-sulfonic acid, with a single methyl group, has different steric and electronic effects. 2,4,6-Trinitrobenzenesulfonic acid, with three nitro groups, exhibits strong electron-withdrawing effects, making it more reactive in electrophilic substitution reactions.
Propriétés
Numéro CAS |
63877-65-6 |
|---|---|
Formule moléculaire |
C14H22O3S |
Poids moléculaire |
270.39 g/mol |
Nom IUPAC |
2,3,4,6-tetraethylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-5-10-9-11(6-2)14(18(15,16)17)13(8-4)12(10)7-3/h9H,5-8H2,1-4H3,(H,15,16,17) |
Clé InChI |
GJJQIMORXKEHEH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1CC)CC)S(=O)(=O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


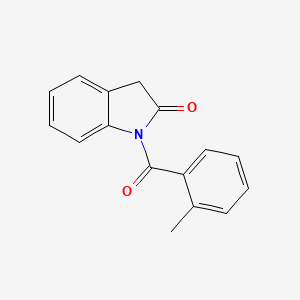
![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)



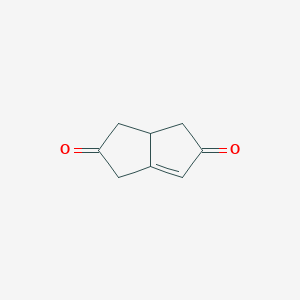
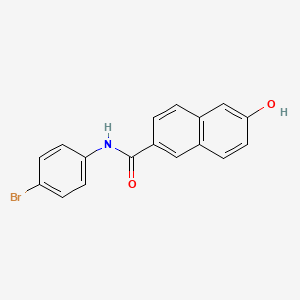
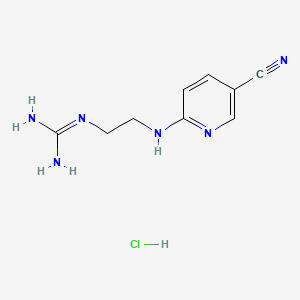
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)
![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)


